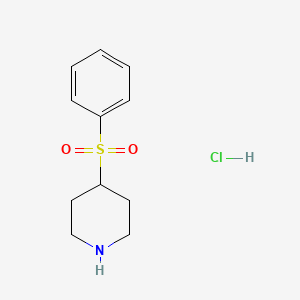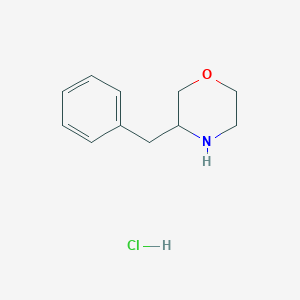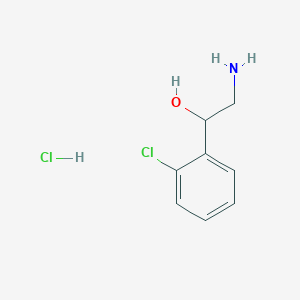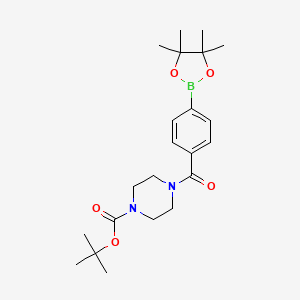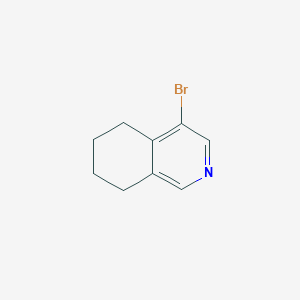![molecular formula C8H5NO3 B1287118 苯并[d]恶唑-4-羧酸 CAS No. 208772-23-0](/img/structure/B1287118.png)
苯并[d]恶唑-4-羧酸
概述
描述
Benzo[d]oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with two carbon atoms, one oxygen atom, and one nitrogen atom. The benzo[d]oxazole structure indicates a benzene ring fused to an oxazole ring. The "4-carboxylic acid" part of the name suggests the presence of a carboxylic acid functional group at the fourth position of the oxazole ring.
Synthesis Analysis
The synthesis of derivatives of benzo[d]oxazole-4-carboxylic acid has been explored in various studies. For instance, ethyl oxazole-4-carboxylate, a related ester, was directly alkenylated, benzylated, and alkylated using palladium-catalyzed reactions with different halides, showcasing the versatility of the oxazole ring in undergoing various chemical transformations . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been reported, where a one-pot synthesis approach was utilized, highlighting the efficiency of creating these compounds without the need for ortho-disubstituted precursors .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives has been confirmed using techniques such as single-crystal X-ray diffraction. This method provided unambiguous structural information for a representative compound, confirming the arrangement of atoms within the molecule . The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was also determined, revealing details such as intramolecular hydrogen bonding and the spatial orientation of different ring systems in the molecule .
Chemical Reactions Analysis
Benzo[d]oxazole derivatives participate in various chemical reactions, which can be tailored to produce compounds with desired properties. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives demonstrated the ability of these compounds to undergo reactions that lead to the inhibition of blood platelet aggregation, a key factor in the development of antiplatelet drugs . The reactivity of the oxazole ring allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For instance, the presence of donor-acceptor structural isomers in benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes affects their photophysical and electrochemical properties, such as fluorescence solvatochromism and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are crucial for the application of such compounds in fluorescent technologies and electronic devices.
科学研究应用
合成技术和衍生物:
- 已经证明了使用异氰基乙酸乙酯合成 5-取代恶唑-4-羧酸酯。该方法适用于各种衍生物,包括饱和脂肪族、α,β-不饱和、脂环族、芳香族、杂环族和 N-Boc 保护的氨基酸 (Tormyshev 等人,2006)。
- 已经开发出一种有效的合成方法,可以合成具有潜在抗惊厥作用的 2-取代-6-(4H-1,2,4-三唑-4-基)苯并[d]恶唑。其中,2-苯基-6-(4H-1,2,4-三唑-4-基)苯并[d]恶唑被确认为一种重要的化合物,与标准药物相比,毒性更低,活性更高 (Wei 等人,2009)。
药理活性:
- 苯并[d]恶唑-4,7-二酮对各种真菌表现出有希望的体外抗真菌活性,表明它们具有作为抗真菌剂的潜力 (Ryu 等人,2009)。
- 由 α-异氰基乙酸甲酯合成的甲基 5-取代恶唑-4-羧酸酯对血小板聚集显示出抑制活性。特别是其中一种化合物表现出的活性与阿司匹林相当 (Ozaki 等人,1983)。
材料科学及其他应用:
- 恶唑化合物,包括苯并[d]恶唑衍生物,用于有机发光二极管、有机薄膜晶体管、光伏和非线性光学材料等一系列应用中。它们的结构、电光、电荷传输和非线性光学性质已得到广泛研究 (Irfan 等人,2018)。
- 已经研究了新型荧光 4-(1,3-苯并恶唑-2-基)-2-苯基萘[1,2-d][1,3]恶唑衍生物的光物理性质和抗菌活性。这些化合物显示出良好的抗真菌活性,并且由于其荧光性质而受到关注 (Phatangare 等人,2013)。
安全和危害
作用机制
Target of Action
Benzo[d]oxazole-4-carboxylic acid, like other oxazole derivatives, is known to interact with a variety of biological targets. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they may interact with multiple targets .
Mode of Action
For instance, some oxazole derivatives have been found to inhibit transthyretin (TTR) amyloid fibril formation
Biochemical Pathways
For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Oxazole derivatives have been found to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
属性
IUPAC Name |
1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCCCWVXRVDONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593046 | |
| Record name | 1,3-Benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208772-23-0 | |
| Record name | 1,3-Benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzoxazolecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)
